2-(methoxymethyl)-1H-benzimidazole
Overview
Description
2-(methoxymethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family, which is characterized by a fused imidazole ring to a benzene ring. This compound is structurally related to various benzimidazole derivatives that have been synthesized and evaluated for their biological activities, such as antihistaminic, antileukemic, and antiprotozoal activities. The methoxymethyl group attached to the benzimidazole core suggests potential modifications in biological activity and physical properties compared to its unsubstituted counterparts.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their functional derivatives. For instance, the synthesis of 2-(4-methoxyphenyl) benzimidazole was achieved by reacting o-phenylenediamine with para-chlorobenzaldehyde in phosphoric acid, yielding a product with a good color and a yield of 72.8% . Similarly, other derivatives, such as 2-(4-substituted-1-piperazinyl)benzimidazoles, were prepared and tested for H1-antihistaminic activity, indicating the versatility of the benzimidazole core for functionalization .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can significantly influence their biological activity. For example, the structure of 2-(2-methoxyphenyl)-1H-benzimidazole was determined to contain two different conformational isomers, with dihedral angles between the benzimidazole ring systems and the methoxyphenyl substituents affecting the compound's properties . The presence of substituents on the benzimidazole ring can also lead to the formation of hydrogen bonds and π-π interactions, which contribute to the stability and reactivity of the compound .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the compound 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid and its derivatives were synthesized and evaluated for their antileukemic activity, with one derivative inducing cell death in leukemic cells and causing S/G2 cell cycle arrest . This indicates that the chemical reactivity of benzimidazole derivatives can be tailored to target specific biological pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the synthesis of (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, a key intermediate for chiral proton pump inhibitors, involved a nine-step synthesis route, and the optical purity of the product was analyzed by chiral HPLC . The introduction of methoxy groups and other substituents can affect the solubility, melting point, and stability of the compounds, which are critical parameters for their pharmaceutical applications .
Scientific Research Applications
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Pharmaceutical Intermediates
- Field : Pharmaceutical Industry
- Application : 2-(Methoxymethyl)benzeneboronic acid is used as an intermediate for pharmaceuticals .
- Method : The specific method of application or experimental procedures would depend on the specific pharmaceutical being produced. Typically, boronic acids are used in coupling reactions such as Suzuki-Miyaura cross-coupling .
- Results : The outcomes would also depend on the specific pharmaceutical being produced. In general, the use of this compound as an intermediate can help in the synthesis of various pharmaceuticals .
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Ionic Liquids and Organic Ionic Plastic Crystals
- Field : Materials Chemistry
- Application : Organic ionic plastic crystals (OIPCs) and ionic liquids (ILs) are promising safer electrolytes for energy storage applications .
- Method : The synthesis and characterisation of the 1-methoxymethyl-1,1,1-trimethyl ammonium cation paired with six different anions was reported . The thermal, structural and dynamic behaviour of these materials was investigated through differential scanning calorimetry (DSC), electrochemical impedance spectroscopy (EIS), single crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and positron annihilation lifetime spectroscopy (PALS) .
- Results : Of the new solid salts, [N 111,1O1][FSI] displayed the highest conductivity of 2.1 × 10 −5 S cm −1 at 30 °C, consistent with the exceptionally large vacancy volume of 139 Å 3 . These insights into the new materials and their structure/property relationships will be valuable for developing new electrolytes for energy storage applications .
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Cyclization-Carbonylation-Cyclization Coupling Reaction
- Field : Organic Chemistry
- Application : The reaction of 1a with [Pd(tfa) 2 (L2)] (5 mol %) in methanol under a CO/O 2 atmosphere generated the dimeric ketone 2a in 12% yield, along with 2-phenylbenzo[b]thiophene 3a (65% yield) .
- Method : The required starting materials were prepared as described previously . The reaction was carried out with [Pd(tfa) 2 (L2)] (5 mol %) in methanol under a CO/O 2 atmosphere .
- Results : The reaction generated the dimeric ketone 2a in 12% yield, along with 2-phenylbenzo[b]thiophene 3a (65% yield) .
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Deprotection of Methoxymethyl (MOM) Ethers
- Field : Organic Chemistry
- Application : The remarkable effect of 2,2′-bipyridyl led to the successful development of the mild and highly chemoselective deprotection method of methoxymethyl (MOM) ethers .
- Method : This method uses the combination of TMSOTf (or TESOTf) and 2,2′-bipyridyl . It can be applied to the direct conversion of the MOM group to other ethereal protective groups (e.g. benzyloxymethyl) with the corresponding alcohols .
- Results : The results would depend on the specific reaction being carried out. In general, this method provides a mild and highly chemoselective way to deprotect MOM ethers .
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Production of Biomass-Derived 2,5-Bis (Alkoxymethyl)furans
- Field : Biomass Conversion and Biorefinery
- Application : 2,5-bis (alkoxymethyl)furans (BAMFs), which can be produced from 2,5-bis (hydroxymethyl)furan (BHMF), 5-hydroxymethylfurfural (HMF), or fructose, are considered to be a new type of biodiesel candidates or diesel additives due to their excellent physicochemical properties .
- Method : The synthesis and characterisation of these materials was carried out using various techniques . The merits and demerits of exogenous and endogenous hydrogen systems were also analyzed .
- Results : The results would depend on the specific reaction being carried out. In general, these materials have received wide attention in recent years due to their potential as new types of biodiesel candidates or diesel additives .
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Use as a Solvent
- Field : Industrial Applications
- Application : 2-Methoxyethanol is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .
- Method : The specific method of application would depend on the specific use. For example, it could be mixed with other substances to form a solution .
- Results : The outcomes would also depend on the specific use. In general, 2-Methoxyethanol can help in the formulation of various products due to its properties as a solvent .
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Hypercrosslinked Porous Polymer Materials
- Field : Material Science
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest .
- Method : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
- Results : These materials have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
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Polydimethylsiloxane Composites
- Field : Polymer Science
- Application : Polydimethylsiloxane (PDMS) is one of the most promising elastomers due to its remarkable properties such as good thermal stability, biocompatibility, corrosion resistance, flexibility, low cost, ease of use, chemically inertia, hyperplastic characteristics, and gas permeability .
- Method : PDMS can be improved by mixing it with other polymers and by adding particles or reinforcements .
- Results : Fiber-reinforced PDMS has proved to be a good alternative to manufacturing flexible displays, batteries, wearable devices, tactile sensors, and energy harvesting systems .
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Pyrrolidines as Chiral Auxiliaries
- Field : Organic Chemistry
- Application : The authors have verified the hypothesis with the chiral auxiliary (S)-2-methoxymethyl pyrrolidine .
- Method : The specific method of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The outcomes would also depend on the specific reaction being carried out .
Safety And Hazards
This involves a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.
Future Directions
This could involve a discussion of potential future research directions, such as new synthetic routes to the compound, new reactions it could participate in, or new applications for the compound in fields like medicine or materials science.
For a specific compound like “2-(methoxymethyl)-1H-benzimidazole”, you would need to consult the primary scientific literature or authoritative databases for this information. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not have any information available on its biological activity. Similarly, a compound that is not commercially available may not have any safety and hazard information available.
I hope this general approach is helpful. If you have a different compound or a more specific question about “2-(methoxymethyl)-1H-benzimidazole”, feel free to ask!
properties
IUPAC Name |
2-(methoxymethyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-6-9-10-7-4-2-3-5-8(7)11-9/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBCKTTUXIONFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287659 | |
Record name | 2-(methoxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxymethyl)-1H-benzimidazole | |
CAS RN |
7146-97-6 | |
Record name | 7146-97-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(methoxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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